molecular formula C23H18O4 B14352240 6,8-Dibenzyl-5,7-dihydroxy-4H-1-benzopyran-4-one CAS No. 95603-90-0

6,8-Dibenzyl-5,7-dihydroxy-4H-1-benzopyran-4-one

Cat. No.: B14352240
CAS No.: 95603-90-0
M. Wt: 358.4 g/mol
InChI Key: NREGZDGCIWZWQP-UHFFFAOYSA-N
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Description

6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one is a chemical compound with the molecular formula C23H18O4. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one typically involves the condensation of appropriate benzylated phenolic precursors under controlled conditions. One common method includes the use of benzyl bromide and a suitable phenolic compound in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the chromen-4-one core .

Industrial Production Methods

Industrial production of 6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of benzyl groups at positions 6 and 8 enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications .

Properties

CAS No.

95603-90-0

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

6,8-dibenzyl-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C23H18O4/c24-19-11-12-27-23-18(14-16-9-5-2-6-10-16)21(25)17(22(26)20(19)23)13-15-7-3-1-4-8-15/h1-12,25-26H,13-14H2

InChI Key

NREGZDGCIWZWQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=C3C(=C2O)C(=O)C=CO3)CC4=CC=CC=C4)O

Origin of Product

United States

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